molecular formula C11H15NO4 B3337418 Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate CAS No. 63547-63-7

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate

Cat. No. B3337418
CAS RN: 63547-63-7
M. Wt: 225.24 g/mol
InChI Key: JGFYRXWIVOGTAW-UHFFFAOYSA-N
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Description

Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is a chemical compound . It is one of the pyrrole alkaloids that were isolated from the AcOEt extract of the fruits of Lycium chinense Miller (Solanaceae) .


Synthesis Analysis

The synthesis of similar pyrrole alkaloids has been reported. For instance, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione . An aldehyde group was then introduced at the 3-position on the pyrrole ring .


Molecular Structure Analysis

The molecular structure of similar pyrrole compounds has been elucidated by analysis of various spectroscopic data, including 1D- and 2D-NMR . The stereogenic center C (2) in the bulky N-alkyl side chain in each of the pyrrole alkaloids seems to hold the H-atoms of nearby CH2 groups, leading to two different chemical shifts in the 1H-NMR spectrum due to their diastereotopic characteristics .


Chemical Reactions Analysis

The chemical reactions involving pyrrole compounds are diverse. For instance, an aldehyde group was introduced at the 3-position on the pyrrole ring in the synthesis of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl) benzonitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar pyrrole compounds have been reported. For instance, 1,3-Dimethyl-1H-pyrrole has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da .

Mechanism of Action

While the specific mechanism of action for Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate is not available, similar compounds like Pyrrothiogatain have been reported to inhibit the DNA-binding activity of GATA3 and other members of the GATA family .

Safety and Hazards

The safety and hazards of similar pyrrole compounds have been reported. For instance, some compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that Dimethyl 3-(1h-pyrrol-1-yl)pentanedioate and similar compounds may have potential applications in the biological and medical sciences.

properties

IUPAC Name

dimethyl 3-pyrrol-1-ylpentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-15-10(13)7-9(8-11(14)16-2)12-5-3-4-6-12/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYRXWIVOGTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)N1C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298096
Record name dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63547-63-7
Record name MLS002707024
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3-(1h-pyrrol-1-yl)pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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